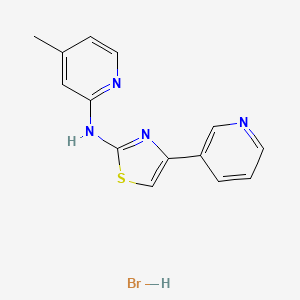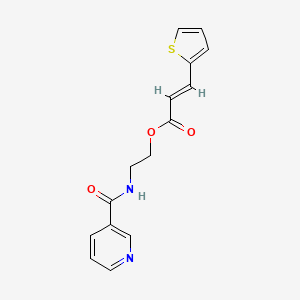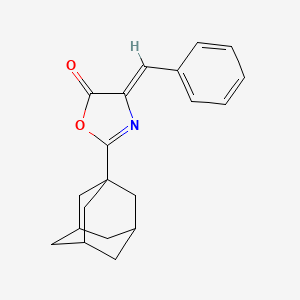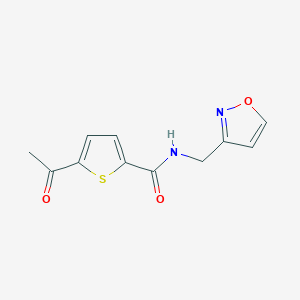
N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide
概要
説明
N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity, and pyridine rings, which are commonly found in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine typically involves the reaction of 4-methyl-2-aminopyridine with 3-bromothiophene-2-carbaldehyde to form a Schiff base, which is then cyclized to produce the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring.
Substitution: The pyridine rings can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted thiazoles.
科学的研究の応用
N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby enhancing the efficacy of β-lactam antibiotics . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of the antibiotic.
類似化合物との比較
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Known for its antibacterial activity against ESBL-producing E.
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: Exhibits antibacterial properties and has been studied for its potential therapeutic applications.
Uniqueness
N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and pyridine rings, which confer distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it a promising candidate for developing new antibacterial agents.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S.BrH/c1-10-4-6-16-13(7-10)18-14-17-12(9-19-14)11-3-2-5-15-8-11;/h2-9H,1H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXJGLFJCMOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CN=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B3900601.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3900606.png)

![(2E)-2-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B3900614.png)
![4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol](/img/structure/B3900617.png)
![(3,4-Dimethyl-phenyl)-[3-fluoro-4-(4-methyl-piperazin-1-yl)-phenyl]-methanone](/img/structure/B3900619.png)



![N-[(E)-{3-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900666.png)
![1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one](/img/structure/B3900670.png)


![(5E)-1-(4-ethoxyphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3900684.png)
